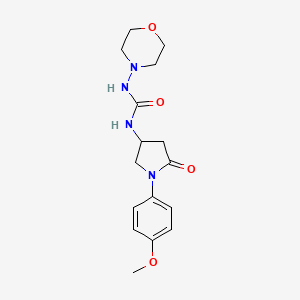
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific enzyme that has been linked to various diseases, including cancer and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Therapeutic Applications
- Treatment of Bronchial Pneumonia : A heterocycle compound related to the specified chemical was synthesized and examined for its nursing and treatment applications against children's bronchial pneumonia. This study highlighted its biological activity and potential mechanism of action, including the inhibition of TNF-α and IL-1β release and NF-κB activation levels in the respiratory tract's epithelial cells (Xiao-fang Ding, Xiao Zhong, 2022).
Synthetic and Chemical Studies
- Synthesis of Biologically Active Compounds : Another study involved the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for many biologically active compounds, including potential anticancer molecules. This underlines the importance of such compounds in synthesizing small molecule inhibitors for cancer research (Linxiao Wang et al., 2016).
Pharmacological and Biochemical Studies
- Metabolism and Force Degradation Studies : Research focusing on the metabolism and force degradation of morpholinium derivatives suggests a keen interest in understanding the pharmacokinetics and stability of these compounds. Such studies are crucial for developing pharmaceuticals with predictable behaviors and safety profiles (B. Varynskyi, A. Kaplaushenko, 2019).
Agricultural and Environmental Applications
- Insecticidal Activities : Pyridine derivatives, including those with morpholinium groups, have been synthesized and evaluated for their toxicity against pests such as the cowpea aphid. This research illustrates the potential agricultural applications of such compounds in developing new insecticides (E. A. Bakhite et al., 2014).
Mecanismo De Acción
Target of Action
A compound with a similar structure, apixaban, is known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade
Mode of Action
Based on the structural similarity to apixaban, it might interact with its target by binding to the active site, thereby inhibiting the function of the target . Further experimental studies are required to confirm this hypothesis.
Biochemical Pathways
If the compound does indeed inhibit FXa like Apixaban, it would affect the coagulation cascade, a series of reactions that ultimately form a blood clot
Pharmacokinetics
A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It’s eliminated through renal excretion, metabolism, and biliary/intestinal excretion
Result of Action
If it acts like Apixaban, it could prevent the formation of blood clots by inhibiting FXa
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-23-14-4-2-13(3-5-14)20-11-12(10-15(20)21)17-16(22)18-19-6-8-24-9-7-19/h2-5,12H,6-11H2,1H3,(H2,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQHBPCVEAUSQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

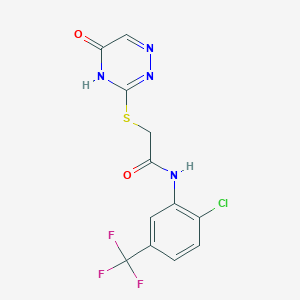
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)
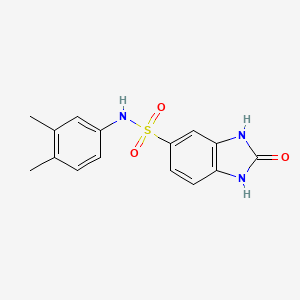
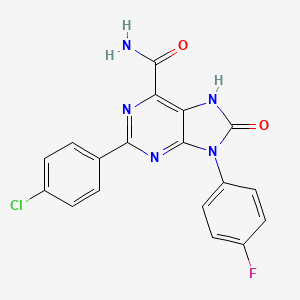
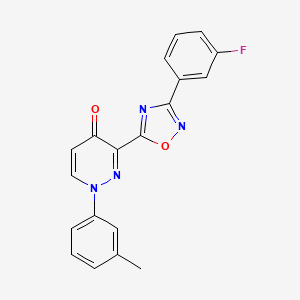
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)
![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)
![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
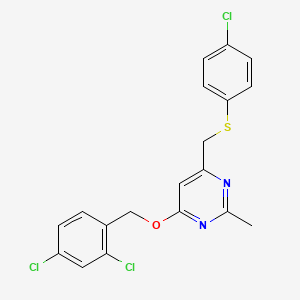
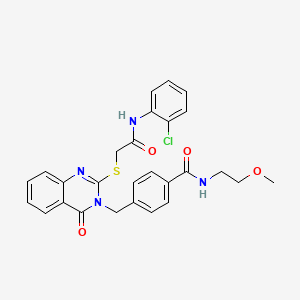
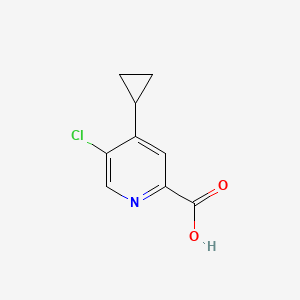
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)